Iodipamide ethyl ester

Description

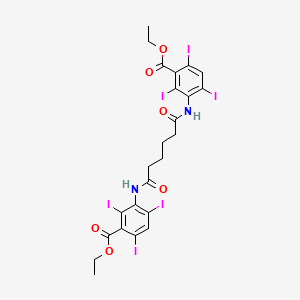

Structure

2D Structure

3D Structure

Properties

CAS No. |

76994-60-0 |

|---|---|

Molecular Formula |

C24H22I6N2O6 |

Molecular Weight |

1195.9 g/mol |

IUPAC Name |

ethyl 3-[[6-(3-ethoxycarbonyl-2,4,6-triiodoanilino)-6-oxohexanoyl]amino]-2,4,6-triiodobenzoate |

InChI |

InChI=1S/C24H22I6N2O6/c1-3-37-23(35)17-11(25)9-13(27)21(19(17)29)31-15(33)7-5-6-8-16(34)32-22-14(28)10-12(26)18(20(22)30)24(36)38-4-2/h9-10H,3-8H2,1-2H3,(H,31,33)(H,32,34) |

InChI Key |

HBWRDJPOMZHLRU-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(C(=C(C=C1I)I)NC(=O)CCCCC(=O)NC2=C(C=C(C(=C2I)C(=O)OCC)I)I)I |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C=C1I)I)NC(=O)CCCCC(=O)NC2=C(C=C(C(=C2I)C(=O)OCC)I)I)I |

Synonyms |

iodipamide ethyl ester |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of Iodipamide Ethyl Ester

Established Synthetic Routes and Esterification Techniques

The formation of Iodipamide (B1672019) ethyl ester from its parent dicarboxylic acid, Iodipamide, is primarily achieved through esterification reactions. The two principal approaches involve direct acid catalysis and conversion to a more reactive intermediate followed by alcoholysis.

Direct acid-catalyzed esterification, often known as Fischer esterification, is a fundamental method for producing esters. libretexts.org This reaction involves heating the carboxylic acid (Iodipamide) with an alcohol (ethanol) in the presence of a strong acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. libretexts.org The reaction is reversible and proceeds by the protonation of the carboxylic acid, which enhances its electrophilicity, followed by a nucleophilic attack from the alcohol.

The general equation for the esterification of Iodipamide with ethanol (B145695) is as follows:

Iodipamide + 2 Ethanol ⇌ Iodipamide Ethyl Ester + 2 H₂O (in the presence of an acid catalyst)

To drive the equilibrium toward the product side and achieve a high yield, the removal of water is typically required. libretexts.org While effective, this method can be slow, and the harsh acidic conditions may not be suitable for all substrates. libretexts.org

The Schotten-Baumann reaction provides an alternative route for synthesizing esters, particularly from alcohols and phenols. iitk.ac.invedantu.com This method involves the conversion of the carboxylic acid groups of Iodipamide into more reactive acyl chlorides. This is typically achieved by reacting Iodipamide with a chlorinating agent like thionyl chloride.

The resulting di-acyl chloride is then reacted with ethanol. The reaction is conducted in the presence of a base, such as aqueous sodium hydroxide (B78521) or pyridine, which serves to neutralize the hydrogen chloride byproduct generated during the reaction. vedantu.combyjus.com This neutralization step drives the reaction to completion. byjus.com The Schotten-Baumann conditions often utilize a two-phase solvent system, where the base resides in the aqueous phase and the reactants and product remain in the organic phase. wikipedia.org

The mechanism involves a nucleophilic acyl substitution, where the alcohol attacks the highly electrophilic carbonyl carbon of the acyl chloride to form a tetrahedral intermediate, which then collapses to form the ester. vedantu.comjk-sci.com This method is often faster and more efficient than direct acid-catalyzed esterification. libretexts.org

Controlled Precipitation and Particle Formation for Research Applications

For many research applications, this compound is required in a particulate form with a specific size and narrow size distribution. nih.gov Controlled precipitation techniques are employed to achieve these characteristics, transforming the synthesized ester into a suspension of well-defined micro- or nanoparticles.

Solvato-precipitation is a widely used method for controlling particle size. This technique involves dissolving the solute (this compound) in a "good" solvent, in which it is highly soluble, and then inducing precipitation by adding an "anti-solvent," in which the solute is poorly soluble. The rapid change in solvent composition creates a state of high supersaturation, leading to nucleation and growth of particles.

A common solvent/anti-solvent system for this purpose is Dimethyl Sulfoxide (B87167) (DMSO) and ethanol. This compound is first dissolved in DMSO. Subsequently, this solution is added to ethanol (the anti-solvent) under controlled conditions. The mixing process causes the ester to precipitate out of the solution as fine particles. The precise control over the mixing and environmental parameters is crucial for determining the final particle characteristics.

The morphology and size distribution of the precipitated this compound particles are not fixed but are highly dependent on the process parameters. Manipulating these variables allows for the tuning of particle size to meet specific research requirements. Key parameters include stirring speed, temperature, reactant concentration, and the rate of anti-solvent addition. Generally, conditions that favor rapid nucleation over crystal growth, such as high stirring speeds and rapid anti-solvent addition, tend to produce smaller particles.

The following table illustrates the general influence of key parameters on the final particle size:

| Parameter | Effect on Particle Size | Rationale |

| Stirring Speed | Increased speed generally leads to smaller particles. | High agitation increases mass transfer rates and creates more uniform supersaturation, promoting the formation of a larger number of small nuclei. |

| Temperature | Lower temperatures often result in smaller particles. | Solubility typically decreases at lower temperatures, leading to higher supersaturation and increased nucleation rates. |

| Concentration | Higher initial concentration can lead to smaller particles. | A higher concentration of the solute in the "good" solvent results in a higher level of supersaturation upon mixing, favoring rapid and widespread nucleation. |

| Anti-Solvent Addition Rate | A faster addition rate tends to produce smaller particles. | Rapid addition generates a very high local supersaturation, causing a burst of nucleation that consumes the solute before the particles can grow significantly. |

This table presents generalized trends in precipitation processes. Actual results can vary based on the specific properties of the compound and solvent system.

During and after precipitation, the newly formed particles have a high surface energy and a natural tendency to agglomerate or aggregate to minimize this energy. To prevent this and ensure a stable dispersion of discrete particles, a stabilizing agent is often incorporated into the process. Polyvinylpyrrolidone (PVP) is a frequently used stabilizer in pharmaceutical formulations due to its excellent biocompatibility and effectiveness. nih.govmdpi.com

PVP is a water-soluble polymer that acts as a steric stabilizer. nih.govmdpi.com During the precipitation of this compound, the PVP polymer chains adsorb onto the surfaces of the nascent particles. This adsorbed layer creates a physical barrier that prevents the particles from coming into close contact and fusing, thus overcoming the attractive van der Waals forces. The result is a stable, non-agglomerated suspension of particles with a controlled size distribution.

Advanced Chemical Modification Strategies

Advanced chemical modification strategies for this compound are pivotal in tailoring its properties for specific scientific investigations. These modifications can enhance its utility in diverse research areas by altering its biological activity, targeting capabilities, and synthetic potential.

The derivatization of this compound is a key strategy in conducting structure-activity relationship (SAR) studies. By systematically modifying its chemical structure and evaluating the resulting changes in biological activity, researchers can identify the key molecular features responsible for its effects. This process often involves the esterification of fatty acids, a reaction that condenses a carboxyl group of an acid with a hydroxyl group of an alcohol, often in the presence of a catalyst like boron trichloride (B1173362) to increase reactivity. The resulting esters, such as methyl or ethyl esters, exhibit different properties that can be analyzed to understand how structural changes influence function.

Methodologies for derivatization can vary, with some processes being more efficient than others. For instance, comparisons of different derivatization protocols for fatty acids have shown that certain methods, like those using methanolic hydrochloric acid, are suitable for a wide range of lipids, achieving high derivatization rates. Such systematic modifications are crucial for building a comprehensive understanding of the molecule's pharmacophore and guiding the design of new analogues with improved or more specific activities.

Table 1: Comparison of Derivatization Methods for Fatty Acids

| Derivatization Method | Efficacy with Polyunsaturated Fatty Acids (PUFAs) | Efficacy with Free Fatty Acids (FFAs) | Efficacy with Cholesterol Esters (CEs) & Triacylglycerols (TGs) |

|---|---|---|---|

| Trimethylsulfonium hydroxide (TMSH) | <50% | Data not available | Data not available |

| Potassium hydroxide (KOH) | Data not available | Failed | Data not available |

| Boron trifluoride (BF3) 7% in hexane/MeOH | Data not available | Data not available | Insufficient |

| Methanolic hydrochloric acid (HCl) | >80% | >80% | >80% |

This table is generated based on comparative data for fatty acid derivatization and is presented here to illustrate the principles of selecting a derivatization strategy.

Conjugation of this compound to other molecules, such as fluorescent dyes or targeting ligands, can create powerful research probes. These probes can be used to visualize and study specific biological targets or processes. Site-specific conjugation methods are particularly valuable as they allow for precise control over the location of attachment, ensuring that the biological activity of the targeting moiety is preserved.

One common approach involves the use of bifunctional linkers that can react with specific functional groups on both the this compound and the molecule to be attached. For example, methods have been developed for the site-specific conjugation of fluorescent probes to antibodies by modifying cysteine residues. This allows for the creation of targeted imaging agents that can bind to specific cellular receptors. While not specifically documented for this compound, these principles of chemical conjugation are broadly applicable and could be adapted for its use in creating targeted probes.

This compound can also serve as a precursor or a starting material in the synthesis of new and more complex chemical entities. Its inherent chemical structure provides a scaffold that can be elaborated upon to create novel compounds with unique properties. For example, the synthesis of various esters can be achieved through reactions like the esterification of palm fatty acid distillate using catalysts such as p-toluene sulfonic acid.

Furthermore, the principles of flow chemistry, which have been applied to the synthesis of compounds like ethyl diazoacetate from glycine (B1666218) ethyl ester, could potentially be adapted for reactions involving this compound. Flow synthesis offers advantages in terms of safety, control over reaction conditions, and scalability, making it an attractive approach for the production of novel derivatives. The versatility of ethyl esters in organic synthesis suggests that this compound could be a valuable building block for a range of new molecules.

Advanced Analytical Techniques for Iodipamide Ethyl Ester Research

Chromatographic Separations for Purity and Quantitative Analysis

Chromatographic techniques are fundamental in the analytical workflow of Iodipamide (B1672019) Ethyl Ester, enabling the separation of the compound from impurities and its precise quantification.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity and conducting quantitative analysis of Iodipamide Ethyl Ester. Reversed-phase HPLC (RP-HPLC) is a commonly employed method for the analysis of iodinated contrast media and related compounds. In a typical RP-HPLC setup for this compound, a non-polar stationary phase, such as a C18 column, is used in conjunction with a polar mobile phase.

The mobile phase often consists of a gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. This gradient elution allows for the effective separation of the highly lipophilic this compound from potential impurities, which may include starting materials, byproducts, or degradation products. Detection is commonly achieved using a UV-Vis detector, as the aromatic rings in the this compound molecule absorb ultraviolet light. The wavelength for detection is typically set at the absorbance maximum of the compound to ensure high sensitivity.

Table 1: Illustrative RP-HPLC Parameters for this compound Analysis

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 80% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 238 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling in Research Models

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for studying the metabolism of this compound in biological systems. This powerful technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing high sensitivity and selectivity for the detection and identification of metabolites. In preclinical research models, understanding the metabolic fate of a compound is crucial.

For metabolite profiling of this compound, a biological sample (e.g., plasma, urine, or tissue homogenate) is first processed to extract the metabolites. The extract is then injected into an LC-MS system. As the components of the mixture are separated by the LC column, they enter the mass spectrometer, where they are ionized. The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), allowing for the detection of the parent compound and its metabolites. Tandem mass spectrometry (MS/MS) can be further employed to obtain structural information about the metabolites by fragmenting the parent ions and analyzing the resulting fragment ions. This fragmentation pattern provides a "fingerprint" that aids in the structural elucidation of the metabolites.

Spectroscopic Characterization in Research Settings

Spectroscopic techniques are vital for the structural elucidation and quantification of this compound and its derivatives.

UV-Vis Spectroscopy for Concentration Determination

UV-Visible (UV-Vis) spectroscopy is a straightforward and widely used method for determining the concentration of this compound in solution. The principle behind this technique is the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The presence of multiple aromatic rings in the this compound structure results in strong UV absorbance.

To determine the concentration of an unknown solution of this compound, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at a fixed wavelength, which is typically the wavelength of maximum absorbance (λmax). The absorbance of the unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve. Iodinated compounds are known to have characteristic absorption peaks in the UV region, with iodine itself showing absorbance maxima around 288 nm and 352 nm. nanoscience.comdrugdiscoverytrends.com

Table 2: Hypothetical Data for UV-Vis Spectrophotometric Quantification of this compound

| Concentration (mg/L) | Absorbance at λmax |

| 5 | 0.250 |

| 10 | 0.500 |

| 15 | 0.750 |

| 20 | 1.000 |

| Unknown | 0.625 |

Nuclear Magnetic Resonance (NMR) for Structural Elucidation of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for the structural elucidation of this compound and its derivatives. Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) are employed to provide detailed information about the molecular structure.

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, the ¹H NMR spectrum would show characteristic signals for the aromatic protons, the methylene (B1212753) (-CH2-) and methyl (-CH3) protons of the ethyl ester groups, and the protons of the amide linkages. The chemical shifts, splitting patterns (multiplicity), and integration of these signals are used to confirm the structure.

¹³C NMR spectroscopy provides information about the different types of carbon atoms in the molecule. Each unique carbon atom gives a distinct signal in the ¹³C NMR spectrum, allowing for the confirmation of the carbon skeleton of the molecule. The chemical shifts of the signals provide information about the functional groups attached to the carbon atoms. For this compound, distinct signals would be observed for the carbonyl carbons of the ester and amide groups, the iodinated and non-iodinated aromatic carbons, and the carbons of the ethyl groups.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Key Functional Groups in this compound

| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Aromatic-H | 7.0 - 8.5 | 110 - 150 |

| Ester -OCH₂- | ~4.3 | ~60 |

| Ester -CH₃ | ~1.3 | ~14 |

| Amide N-H | 8.0 - 9.0 | - |

| Ester C=O | - | ~165 |

| Amide C=O | - | ~168 |

Particle Characterization Techniques in Materials Science Research

In materials science research, where this compound may be formulated as a particulate system, its physical characteristics are of paramount importance. Techniques such as Scanning Electron Microscopy (SEM) and Dynamic Light Scattering (DLS) are used to characterize the morphology and size distribution of these particles.

Scanning Electron Microscopy (SEM) provides high-resolution images of the particle surfaces, revealing information about their shape, size, and surface texture. researchgate.netsolids-solutions.comhoriba.com In SEM, a focused beam of electrons is scanned across the sample, and the signals produced from the interaction of the electrons with the sample are used to generate an image. This technique is invaluable for visualizing the morphology of this compound particles and assessing their uniformity.

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy, is a non-invasive technique used to measure the size distribution of particles in a suspension. microtrac.commdpi.comusp.org DLS measures the fluctuations in the intensity of scattered light caused by the Brownian motion of the particles. Smaller particles move more rapidly, causing faster fluctuations in the scattered light intensity, while larger particles move more slowly, resulting in slower fluctuations. By analyzing these fluctuations, the hydrodynamic diameter of the particles can be determined. This information is critical for understanding the stability and potential in vivo behavior of particulate formulations of this compound.

Particle Size Distribution Analysis (e.g., Coulter Analysis)

The determination of particle size distribution is fundamental in the study of particulate materials like this compound. The Coulter Counter, a widely used instrument for this purpose, operates on the principle of electrical impedance. A suspension of the particles in a conductive electrolyte is drawn through a microscopic aperture. As each particle passes through this opening, it displaces a volume of the electrolyte, causing a transient change in the electrical resistance across the aperture. The magnitude of this change is proportional to the volume of the particle, allowing for precise measurement of particle size. The instrument counts these events at a high rate, generating a high-resolution particle size distribution profile.

While specific studies employing Coulter analysis for this compound are not detailed in publicly available literature, the technique's applicability is well-established for pharmaceutical suspensions and emulsions. The data generated from such an analysis would be critical for quality control, ensuring batch-to-batch consistency, and for predicting the in vivo fate of the particulate agent.

Table 1: Hypothetical Particle Size Distribution Data for this compound

The following table is an illustrative example of data that could be obtained using a Coulter Counter. The values are not based on experimental results for this compound.

| Particle Size (µm) | Volume (%) | Cumulative Volume (%) |

| 0.5 - 1.0 | 15 | 15 |

| 1.0 - 1.5 | 25 | 40 |

| 1.5 - 2.0 | 30 | 70 |

| 2.0 - 2.5 | 20 | 90 |

| 2.5 - 3.0 | 10 | 100 |

Morphological Assessment (e.g., Electron Microscopy)

Electron microscopy is an indispensable tool for the morphological assessment of particulate systems, providing high-resolution images of particle shape, surface texture, and internal structure. In the context of this compound, electron microscopy has been utilized to study its interaction with biological tissues.

A morphological study of particulate this compound in the spleen using electron microscopy revealed key details about the agent's uptake and dissolution. nih.gov Following intravenous injection, both intracellular and extracellular particles were observed in the red pulp of the spleen. The highest concentration of the particles was noted in the marginal zone surrounding the white pulp. nih.gov

Electron micrographs demonstrated that the intracellular particles underwent a gradual dissolution process within phagocytic cells. nih.gov This dissolution was associated with transient degenerative morphological changes in these cells. nih.gov The study also tracked the temporal clearance of the particles from the spleen.

Table 2: Morphological and Distributional Changes of this compound Particles in the Spleen Over Time

Based on findings from a morphological study using electron microscopy. nih.gov

| Time Post-Injection | Location and State of Particles | Observed Morphological Changes |

| 2 minutes | Intra- and extracellular particles in the red pulp, with the highest concentration in the marginal zone. | Particles are distinct and identifiable within and outside of cells. |

| 4 hours | Disappearance of extracellular particles. | Clearance of particles from the extracellular space. |

| 1 day | Reduction in the amount of intracellular particles. | Intracellular particles begin to decrease in quantity. |

| 3 days | Near-complete disappearance of particles from the spleen. | Evidence of gradual dissolution of intracellular particles. |

This detailed morphological assessment provides critical insights into the pharmacokinetics and cellular interactions of this compound at a subcellular level.

Mechanistic Investigations of Iodipamide Ethyl Ester at the Molecular and Cellular Levels

Interactions with Biological Macromolecules in Research Models

The interaction of iodipamide (B1672019) ethyl ester with proteins, particularly the abundant plasma protein human serum albumin, is a critical determinant of its distribution and transport in biological systems.

Protein Binding Dynamics and Affinity Studies (e.g., Human Serum Albumin Interactions)

Iodipamide, the parent compound of iodipamide ethyl ester, is known to bind strongly to serum albumin. nih.gov This binding is a significant factor that retards its transfer from plasma into the bile. nih.gov The high affinity of iodipamide for albumin is thought to involve competition between albumin and anion-binding proteins on the surface of liver cells. nih.gov Studies on the isolated perfused rabbit liver have shown that in the absence of albumin, the clearance of iodipamide is rapid, with a half-time of transfer to the bile of about 40 minutes. nih.gov However, when albumin is present, the excretion is initially very slow, and the half-time for transfer increases to approximately 130 minutes. nih.gov

Human serum albumin (HSA) has specific binding sites, and iodipamide has been identified as a typical ligand for what is known as Site I. nih.govresearchgate.net This site is a large, hydrophobic cavity within subdomain IIA of the protein, capable of accommodating a variety of drug molecules. researchgate.nettarjomefa.com The binding of drugs to HSA is crucial as it affects their pharmacokinetic behavior; the bound fraction is therapeutically inactive and cannot cross biological membranes. acs.org

While direct, quantitative affinity studies for the ethyl ester derivative are not extensively detailed in the reviewed literature, the behavior of the parent compound provides a strong foundation for understanding its interactions. The esterification of the carboxylic acid groups of iodipamide to form this compound likely modifies its binding characteristics, influencing its interaction with HSA and subsequent bioavailability to tissues. softbeam.net Research on other esterified compounds, such as iothalamate ethyl ester, also points to the importance of protein binding in their biological handling. google.comgoogle.com

Molecular Docking and Computational Modeling of Binding Modes

To better understand the interaction between iodinated compounds and HSA at a molecular level, computational methods like molecular docking are employed. scielo.org.mx These in silico techniques predict the preferred orientation and binding affinity of a ligand when it interacts with a protein of a known three-dimensional structure. scielo.org.mxijrpp.com

Molecular docking studies have been used to investigate the binding of a wide range of drugs to HSA's primary binding sites. tarjomefa.comscielo.org.mx For iodipamide, computational analysis using AutoDock Vina, a molecular docking program, has been performed to predict its binding affinity. The results from such models help to elucidate the structural basis for the binding specificity observed experimentally. scielo.org.mx

The table below presents computational data for iodipamide's interaction with HSA, derived from molecular docking studies. This data provides a quantitative estimate of the binding strength.

| Compound | Experimentally Determined Association Constant (Ka, M-1) | Calculated Binding Affinity (kcal/mol) | Predicted Binding Site |

|---|---|---|---|

| Iodipamide | 9,900,000 | -6.2 | Site I (Subdomain IIA) |

Data sourced from computational modeling studies. scielo.org.mx

These computational models, in conjunction with experimental data, confirm that the binding site for iodipamide is located in a hydrophobic cavity within subdomain IIA of HSA. researchgate.nettarjomefa.com The models provide insights into the specific amino acid residues that may be involved in the interaction, guiding further structural and functional studies. acs.org

Cellular Uptake and Subcellular Localization Mechanisms

Formulated as a particulate suspension, this compound is specifically targeted to the reticuloendothelial system (RES), also known as the mononuclear phagocyte system.

Phagocytic Uptake by Reticuloendothelial System Cells (e.g., Kupffer Cells)

Following intravenous administration, particles of this compound (IDE) are rapidly recognized and engulfed by phagocytic cells of the RES. researchgate.netnih.gov This process is particularly efficient in the liver and spleen. researchgate.netnih.gov In the liver, the resident macrophages known as Kupffer cells, which line the liver sinusoids, are primarily responsible for the uptake of IDE particles. rochester.edunih.gov Studies in rat models have demonstrated that IDE particles are phagocytized by Kupffer cells within minutes of injection. nih.gov

The uptake is an active process of phagocytosis, where the cell membrane of the Kupffer cell extends to enclose the particle, forming an intracellular vesicle called a phagosome. nih.govfrontiersin.org This selective accumulation in normal liver tissue, which is rich in Kupffer cells, is a key feature of its mechanism. rochester.edu Similarly, macrophages in the red pulp of the spleen also efficiently phagocytize IDE particles. researchgate.net Scanning electron microscopy has shown that a single Kupffer cell can capture up to 30 individual particles. rochester.edu

Intracellular Trafficking and Fate in In Vitro Systems

Once inside the Kupffer cells, the this compound particles are contained within phagosomes. nih.gov The intracellular environment of these vesicles initiates the breakdown of the particles. Morphological studies using electron microscopy have shown that approximately four hours after injection, the particles begin to dissolve within the Kupffer cells. nih.gov This dissolution process can cause transient morphological changes in the cells, described as resembling hydropic degeneration, but these effects appear to be temporary. nih.govnih.gov

The ultimate fate of the IDE within the cell is dissolution and subsequent metabolic processing. researchgate.netnih.gov The particulate nature of the agent is lost, and the compound is eventually cleared from the cells. Studies indicate that within two days, the particles are no longer present in the liver tissue, and the Kupffer cells return to their normal ultrastructure by 17 days post-injection. researchgate.netnih.gov This intracellular trafficking and dissolution pathway ensures that the contrast agent is retained in the target organs for a sufficient period before being eliminated from the body. nih.gov

Biochemical and Enzymatic Biotransformation Pathways (Excluding Clinical Pharmacokinetics)

The biotransformation of xenobiotics is a fundamental process for their metabolism and elimination. issx.orgopenaccessjournals.com For ester-containing compounds, enzymatic hydrolysis is a major metabolic pathway. researchgate.net

In the case of this compound, its chemical structure suggests a primary biotransformation pathway involving the hydrolysis of its two ethyl ester linkages. This reaction would be catalyzed by carboxylesterase enzymes, which are abundant in the liver where the particles accumulate. researchgate.netdrugbank.com The hydrolysis would convert this compound back to its parent compound, iodipamide, and release two molecules of ethanol (B145695).

Proposed Hydrolysis of this compound: this compound + 2 H₂O ---(Carboxylesterases)--> Iodipamide + 2 Ethanol

This type of enzymatic hydrolysis is a common fate for prodrugs and other compounds containing ester groups. researchgate.net For example, the prodrug dabigatran (B194492) etexilate is sequentially hydrolyzed by intestinal and liver carboxylesterases (CES2 and CES1) to its active form. researchgate.net While specific studies identifying the exact human carboxylesterase isozymes responsible for IDE hydrolysis are not detailed in the available literature, the general mechanism for the breakdown of ethyl esters is well-established. google.comtandfonline.com This biotransformation from the water-insoluble ester back to the water-soluble dicarboxylic acid (iodipamide) is a critical step for its eventual elimination from the body. drugbank.comnih.gov

Ester Hydrolysis Mechanisms

The conversion of this compound to its pharmacologically active form, Iodipamide, is presumed to occur via the hydrolysis of its ethyl ester bonds. While specific studies delineating the precise enzymatic kinetics of this process for this compound are not extensively documented in publicly available literature, the fundamental mechanisms of ester hydrolysis are well-established.

In biological systems, ester hydrolysis is primarily catalyzed by a class of enzymes known as carboxylesterases (CEs) . nih.govnih.gov These enzymes are abundant in the liver, a primary site for drug metabolism, as well as in plasma and other tissues. nih.govnih.gov The hydrolysis reaction involves the nucleophilic attack of a serine residue in the active site of the carboxylesterase on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This is followed by the release of the alcohol moiety (ethanol in this case) and the formation of the corresponding carboxylic acid, which is Iodipamide. nih.gov

The general reaction for carboxylesterase-mediated hydrolysis is as follows: this compound + H₂O --(Carboxylesterase)--> Iodipamide + 2 Ethanol

Human carboxylesterases are broadly classified into two major forms, hCE1 and hCE2, which exhibit different substrate specificities and tissue distribution. nih.govnih.gov hCE1 is predominantly found in the liver, whereas hCE2 is highly expressed in the intestine. nih.govnih.gov Given that this compound is administered intravenously and accumulates in the liver, it is highly probable that hepatic carboxylesterases, particularly hCE1, play a crucial role in its hydrolysis. asm.org

In addition to enzymatic hydrolysis, esters can also undergo spontaneous hydrolysis under physiological pH conditions, although this process is generally much slower than enzyme-catalyzed reactions. nih.gov The rate of non-enzymatic hydrolysis is influenced by factors such as pH and temperature.

Oxidative Metabolism in Hepatic Systems (e.g., Cytochrome P450 Involvement)

Following hydrolysis to Iodipamide, the compound undergoes further metabolism, primarily in the liver. nih.govdcbio.cnechemi.compharmacompass.comdrugbank.com The hepatic metabolism of iodinated contrast media (ICM) can involve various oxidative reactions, often mediated by the Cytochrome P450 (CYP450) enzyme system. nih.govddtjournal.com The CYP450 superfamily of heme-containing monooxygenases is a cornerstone of Phase I drug metabolism, responsible for catalyzing the oxidation of a wide array of xenobiotics to facilitate their excretion. nih.govddtjournal.com

For iodinated aromatic compounds like Iodipamide, a potential oxidative metabolic pathway is deiodination , the removal of iodine atoms from the benzene (B151609) ring. asm.org This process can be catalyzed by CYP450 enzymes and may be a critical step in the detoxification and elimination of the compound. Oxidative deiodination can lead to the formation of less iodinated and potentially more water-soluble metabolites.

While direct experimental evidence detailing the specific CYP450 isozymes involved in the metabolism of Iodipamide or its ethyl ester is limited, studies on other ICMs suggest the potential involvement of various CYP isoforms. The expression and activity of these enzymes can be influenced by genetic polymorphisms and drug-drug interactions, leading to inter-individual variability in drug metabolism. nih.gov

Other potential oxidative reactions could involve the modification of the side chains of the Iodipamide molecule, although specific metabolites resulting from such reactions have not been extensively characterized in the literature.

| Potential Oxidative Metabolic Pathway | Enzyme System | Description |

| Deiodination | Cytochrome P450 | Removal of iodine atoms from the aromatic ring, potentially leading to less toxic metabolites. |

| Side-chain Oxidation | Cytochrome P450 | Hydroxylation or other oxidative modifications of the adipic acid linker or other side chains. |

Conjugation Reactions (e.g., Glucuronidation, Sulfation) in Research Models

After Phase I metabolism, which introduces or exposes functional groups, the resulting metabolites of Iodipamide can undergo Phase II conjugation reactions. These reactions involve the addition of endogenous polar molecules to the metabolites, further increasing their water solubility and facilitating their excretion from the body, primarily via bile and urine. The most common conjugation reactions are glucuronidation and sulfation. acs.org

Glucuronidation is catalyzed by a family of enzymes called UDP-glucuronosyltransferases (UGTs). This process involves the transfer of glucuronic acid from the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to a suitable functional group on the substrate, such as a hydroxyl, carboxyl, or amino group. acs.orgwashington.edu For Iodipamide metabolites, any exposed hydroxyl or carboxyl groups could be potential sites for glucuronidation.

Sulfation is another major conjugation pathway, mediated by sulfotransferases (SULTs). These enzymes catalyze the transfer of a sulfonate group (SO₃⁻) from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl or amino group on the substrate. acs.org

| Conjugation Reaction | Enzyme Family | Endogenous Substrate | Potential Attachment Site on Metabolite |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Glucuronic acid | Hydroxyl, Carboxyl groups |

| Sulfation | Sulfotransferases (SULTs) | Sulfonate | Hydroxyl groups |

Modulation of Cellular Functions and Pathways in Research Settings

Effects on Phagocyte Intracellular Killing Mechanisms

Research has shown that particulate this compound is actively taken up by phagocytic cells. In vivo studies in rats have demonstrated that following intravenous administration, particles of this compound are phagocytized by Kupffer cells , the resident macrophages of the liver, and by circulating polymorphonuclear neutrophils (PMNs) . nih.govradiologen.nl In vitro experiments have further confirmed the ingestion of this compound particles by human PMNs. radiologen.nl

The process of phagocytosis involves the engulfment of particulate matter by the cell membrane to form an intracellular vesicle called a phagosome. The phagosome then undergoes a maturation process, fusing with lysosomes to form a phagolysosome, where the engulfed material is subjected to a harsh environment of low pH, hydrolytic enzymes, and reactive oxygen species (ROS) designed to kill and degrade pathogens. hstalks.comnih.govresearchgate.net

The uptake of this compound particles by phagocytes suggests that the compound can directly interact with the intracellular machinery of these immune cells. One study abstract has suggested that this compound may enhance phagocyte intracellular killing. google.com The proposed mechanism for this enhancement could involve the high iodine content of the molecule. The myeloperoxidase-halide-hydrogen peroxide system is a key component of the antimicrobial arsenal (B13267) of neutrophils, where myeloperoxidase uses hydrogen peroxide to oxidize halides (like iodide) into potent microbicidal agents. google.com By delivering a high concentration of iodine intracellularly, this compound could potentially fuel this system, thereby augmenting the killing capacity of the phagocyte. However, detailed studies confirming this hypothesis and elucidating the precise molecular interactions are limited.

| Phagocytic Cell Type | Observation | Potential Implication |

| Kupffer Cells (Liver Macrophages) | Phagocytosis of this compound particles in vivo (rats). nih.gov | Local modulation of immune responses within the liver. |

| Polymorphonuclear Neutrophils (PMNs) | Phagocytosis of this compound particles in vivo (rats) and in vitro (human). radiologen.nl | Potential enhancement of intracellular killing mechanisms. google.com |

Influence on Biochemical Signaling Cascades

The interaction of this compound with cells, particularly phagocytes, implies a potential to modulate various intracellular signaling cascades. While direct research on the specific signaling pathways affected by this compound is scarce, studies on other iodinated contrast media provide some insights into potential mechanisms.

ICM exposure has been associated with the activation of signaling pathways involved in cellular stress, inflammation, and apoptosis. nih.govnih.gov For example, some ICMs have been shown to trigger pathways involving mitogen-activated protein kinases (MAPKs) like JNK and p38, which are key regulators of cellular responses to stress and inflammation. snmjournals.org Activation of these pathways can lead to the expression of pro-inflammatory cytokines and may ultimately induce programmed cell death (apoptosis). nih.gov

Given that this compound is taken up by immune cells, it could potentially trigger inflammatory signaling pathways within these cells. This could involve the activation of transcription factors like NF-κB, which plays a central role in regulating the expression of genes involved in inflammation and immunity. However, it is important to emphasize that these are potential mechanisms extrapolated from studies on other related compounds, and specific research on the effects of this compound on these signaling cascades is needed for confirmation.

Pre Clinical Research Applications and Biological Model Studies Excluding Human Clinical Data

In Vitro Cellular and Tissue Model Applications

Detailed studies utilizing iodipamide (B1672019) ethyl ester in isolated cell or tissue models to explore specific molecular pathways or metabolic processes are not extensively documented in publicly available scientific literature. However, related in-vitro observations and studies on the parent compound provide some context.

Cell Culture Studies for Mechanistic Pathway Elucidation

Specific research using cell cultures to elucidate the mechanistic pathways affected by iodipamide ethyl ester is limited. One study involving the mixing of fresh this compound particles with human blood diluted in normal saline observed that the mixture was very stable with no tendency toward aggregation. rochester.edu The particles, with a mean diameter of 1.0 micron, were noted for their smooth contours and size relative to human red blood cells. rochester.edu

While not specific to the ethyl ester, research on the parent compound, iodipamide, has indicated that as an ionic radiocontrast agent, it can be cytotoxic to renal cells. The proposed mechanisms for this toxicity involve the induction of apoptosis, failure of cellular energy systems, disruption of calcium homeostasis, and disturbances in tubular cell polarity, which are thought to be associated with oxidative stress. drugbank.com

Tissue Slice Models for Metabolic Investigations

There is a lack of specific published research detailing the use of this compound in tissue slice models, such as precision-cut liver slices (PCLS), for metabolic investigations. While PCLS are a recognized in vitro tool for studying the metabolism and toxicity of various compounds, their specific application to study the biotransformation of this compound has not been described in the reviewed literature.

In Vivo Animal Model Investigations for Biological Research

In vivo studies in animal models, particularly rats and dogs, have provided significant insights into the pharmacokinetics and biological interactions of this compound.

Biodistribution and Organ Accumulation in Animal Models (e.g., Liver, Spleen, Lung, Kidney)

Following intravenous administration in animal models, this compound particles are rapidly and selectively accumulated by the reticuloendothelial system (RES), also known as the mononuclear phagocyte system. google.com

In rats, the compound is actively accumulated with high selectivity in the liver and spleen compared to its concentration in the blood or other organs. nih.gov A quantitative study defined the biodistribution over time, showing a peak concentration in the liver that remains high for over two hours. nih.gov In dogs, CT scans confirmed that enhancement was confined to the liver and spleen. nih.gov

Organ-Specific Cellular Accumulation:

Liver: Light and electron microscopy studies in rats revealed that IDE particles are phagocytized by Kupffer cells (the resident macrophages of the liver) within minutes of injection. nih.govresearchgate.net

Lungs & Kidneys: In rats, IDE particles were found in lung capillaries, where they were phagocytized by polymorphonuclear neutrophils (PMNs). nih.gov Free particles were also observed in alveolar capillaries for up to four hours post-injection. nih.gov In the kidneys, particles appeared in both cortical and medullary capillaries. nih.gov The kidney cells themselves did not ingest the particles; instead, PMNs containing phagocytized IDE were seen attached to glomerular capillary walls. nih.gov

Below is a table detailing the biodistribution of iodine from this compound in rats over time.

| Time Post-Infusion | Mean Iodine Concentration (mg/g wet weight) |

| Liver | |

| 5 min | 1.12 |

| 30 min | 1.94 |

| 2 hours | 1.90 |

| 1 day | 1.13 |

| 2 days | 0.35 |

| Spleen | |

| 5 min | 1.05 |

| 30 min | 1.62 |

| 2 hours | 1.76 |

| 1 day | 1.35 |

| 2 days | 0.53 |

| Lung | |

| 5 min | 0.35 |

| 30 min | 0.22 |

| 2 hours | 0.16 |

| 1 day | 0.04 |

| 2 days | 0.02 |

| Kidney | |

| 5 min | 0.28 |

| 30 min | 0.20 |

| 2 hours | 0.17 |

| 1 day | 0.04 |

| 2 days | 0.01 |

| Blood | |

| 5 min | 0.21 |

| 30 min | 0.07 |

| 2 hours | 0.03 |

| 1 day | 0.00 |

| 2 days | 0.00 |

| Data derived from a study on the biodistribution of this compound in the rat. nih.gov |

Elimination Pathways in Animal Systems (e.g., Biliary Excretion, Renal Clearance Mechanisms)

The elimination of this compound from the body follows its accumulation and metabolism within the cells of the reticuloendothelial system.

In rats, the particles begin to dissolve within Kupffer cells approximately 4 hours after injection. nih.gov The contrast material is then slowly cleared, with elimination from the liver and spleen occurring over approximately two days. nih.gov Morphological studies showed a complete absence of particles from the lungs two or more days after injection, while the renal tissue was clear after three or more days. nih.gov In dogs, IDE was completely eliminated from the liver within seven days. nih.gov

The primary excretion route for the parent compound, iodipamide, is through the hepato-biliary system, with the compound being secreted into the bile and eliminated in the feces. drugbank.com A smaller portion, approximately 10%, of the parent compound is excreted via the kidneys. drugbank.com Studies in dogs with bile fistulas demonstrated that the biliary excretion of iodipamide is a capacity-limited process, while renal excretion appears to be a pseudo-first-order process when corrected for plasma protein binding. nih.gov This suggests that the metabolites of this compound likely follow similar biliary and renal elimination pathways.

Advanced Imaging Modalities in Pre-Clinical Research

Ultrasonic Backscatter and Attenuation Research in Animal Models

This compound (IDE), in the form of solid, micron-sized particulate suspensions, has been investigated as a potential contrast agent for enhancing ultrasonic imaging of the liver in pre-clinical animal models. nih.gov The principle behind its application lies in its physical properties; IDE particles are dense, relatively incompressible solids with a high impedance mismatch to water, which can increase the ultrasonic backscatter and attenuation coefficients of the tissue in which they accumulate. nih.gov

Following intravenous administration, these small, uniform-diameter particles are rapidly taken up by the reticuloendothelial (RE) cells, also known as Kupffer cells, which are abundant in the liver and spleen. nih.gov This selective accumulation in normal liver parenchyma, but not in many types of lesions or tumors which lack RE cells, forms the basis for contrast enhancement. nih.govrochester.edu The resulting increase in backscatter is intended to improve the detectability of lesions that are otherwise iso-echoic (having similar echogenicity) or hypo-choic compared to the surrounding healthy tissue. nih.gov

Research in rabbit models has explored the relationship between IDE particle characteristics and their effect on acoustic properties of the liver. rochester.edu Studies have shown that the addition of micron-sized IDE particles can increase both backscatter and attenuation, with the effect being dependent on particle size and concentration. rochester.eduresearchgate.net In one study, the backscatter from rabbit livers containing IDE was evaluated as a function of particle diameter. It was observed that 0.5 µm diameter particles did not notably increase backscatter, whereas particles in the 1.2 to 2.1 µm range produced a clear increase over control livers. rochester.edu

Interestingly, the observed increase in backscatter in vivo did not show the strong dependence on particle diameter that theoretical models based on random scatterers would predict. rochester.edu This discrepancy is thought to be related to the specific biodistribution of the particles within the liver's microarchitecture. rochester.eduresearchgate.net Furthermore, when IDE particles accumulate in rat livers, they appear to induce attenuation and backscatter in excess of what is predicted from in vitro studies using IDE suspended in agar, suggesting that complex tissue-particle-ultrasound interactions are at play. nih.gov

Table 1: Effect of this compound (IDE) Particle Size on Ultrasonic Backscatter in Rabbit Liver

| Mean IDE Particle Diameter (µm) | Observed Effect on Backscatter | Reference |

|---|---|---|

| 0.5 | Did not increase backscatter compared to controls. | rochester.edu |

| 1.2 - 2.1 | Evident increase in backscatter over controls. | rochester.edu |

Application in Experimental Computed Tomography (CT) Imaging Beyond Diagnosis

This compound has been evaluated as an experimental particulate contrast agent for hepatolienographic (liver and spleen) enhancement in non-clinical computed tomography (CT) studies. rochester.edunih.gov Its utility extends beyond simple lesion detection to quantitative assessment of tissue properties and enhancement dynamics. The mechanism relies on the phagocytosis of IDE particles by the reticuloendothelial system, leading to a significant increase in the attenuation of X-rays in the liver and spleen. nih.gov

Pre-clinical studies in rats have been conducted to define the biodistribution of IDE quantitatively over time following intravenous infusion. nih.gov Research showed that the contrast agent is actively and selectively accumulated in the liver and spleen, with high concentrations of iodine measured in these organs compared to the blood or other tissues. nih.gov The contrast material remains at a high concentration in the liver for over two hours before being slowly cleared from the body over approximately two days. nih.gov This prolonged retention allows for a flexible window for imaging.

In a pilot study using a dog model with induced liver infarcts, the potential advantages of a targeted liver-specific agent like IDE were compared to other CT imaging techniques. nih.gov The study quantitatively assessed lesion visibility by measuring the density differences between the liver and the lesion in Hounsfield Units (HU). Targeted liver enhancement with IDE particles was compared with unenhanced scans, standard intravenous contrast-enhanced (IVCE) scans, and CT arterial portography (CTAP). nih.gov

The results demonstrated that IDE-enhanced scans yielded a significantly greater liver-to-lesion density difference than unenhanced and standard IVCE scans. nih.gov While CTAP produced the highest density difference, IDE-enhanced scans were noted to provide the best definition of lesion edges, a critical factor for accurate lesion assessment. nih.gov These findings suggest that targeted contrast agents like this compound have the potential to improve the quantitative evaluation of focal liver lesions in experimental settings. nih.gov

Table 2: Quantitative Comparison of Liver-to-Lesion Density in a Canine Model

| CT Imaging Technique | Mean Liver-to-Lesion Density Difference (± Standard Deviation) in Hounsfield Units (HU) | Reference |

|---|---|---|

| Unenhanced | 13.6 ± 4.1 | nih.gov |

| Intravenous Contrast Enhanced (IVCE) | 22.7 ± 6.0 | nih.gov |

| This compound (IDE) | 41.1 ± 7.0 | nih.gov |

| CT Arterial Portography (CTAP) | 56.4 ± 35.5 | nih.gov |

Theoretical and Computational Studies on Iodipamide Ethyl Ester

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) studies for iodipamide (B1672019) ethyl ester primarily focus on its utility as a particulate contrast agent. The "activity" in this context refers to its ability to be formulated into stable particles that can be safely administered intravenously and subsequently accumulate in specific tissues to enhance imaging contrast. The chemical structure of iodipamide ethyl ester is central to this function.

The core of the molecule, the iodinated phenyl rings, provides the high atomic number atoms necessary for X-ray attenuation. The ethyl ester groups are crucial for its formulation into solid, dense, and relatively incompressible particles when prepared using methods like the solvent-shift technique. The relationship between the molecule's structure and its biological fate is a key aspect of its design. For instance, the interaction of these particles with biological components, such as albumin, can affect their efficacy and toxicity profile researchgate.net. Computational SAR models would aim to predict how modifications to the chemical structure, such as altering the ester group or the linking chain, would influence particle formation, stability, and in vivo biodistribution.

In a different context, this compound has been identified through computational drug repurposing efforts as a potential inhibitor of the 3C-like protease (3CLP) of the SARS-CoV-2 virus googleapis.com. In this type of large-scale virtual screening, the "activity" is enzyme inhibition. The SAR is explored computationally by docking vast libraries of compounds into the active site of the target protein. The identification of this compound suggests that its three-dimensional structure possesses chemical features complementary to the enzyme's binding pocket, making it a candidate for further investigation googleapis.com.

Key SAR Considerations for this compound:

| Structural Feature | Associated Activity / Property | Modeling Application |

|---|---|---|

| Tri-iodinated Phenyl Rings | High X-ray attenuation, enabling function as a contrast agent. | Predicting radiodensity based on iodine content and molecular structure. |

| Ethyl Ester Groups | Allows for the formation of solid, particulate matter suitable for suspension. researchgate.net | Simulating crystal packing and particle formation properties. |

| Overall Molecular Shape and Polarity | Governs interaction with biological targets (e.g., enzymes) and plasma proteins (e.g., albumin). researchgate.netgoogleapis.com | Docking simulations to predict binding affinity to proteins; QSAR models for protein binding. |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. For a compound like this compound, MD simulations can provide insights into its accessible conformations, which is critical for understanding its interactions with biological systems.

While specific, detailed MD studies focusing solely on the conformational analysis of isolated this compound are not prominent in publicly available literature, its inclusion in computational drug discovery pipelines implies such analysis has been performed. For example, in the process of identifying potential inhibitors for the SARS-CoV-2 3C-like protease, MD simulations were first run on the protease itself to explore the conformational space of its active site googleapis.com. This creates an ensemble of protein structures. Subsequently, compounds like this compound are docked against these various conformations. This process inherently relies on an accurate three-dimensional representation of the small molecule and its ability to adopt different low-energy shapes to fit into the binding pocket. The success of such virtual screening is dependent on the quality of the conformational sampling of both the ligand and the protein.

Pharmacokinetic Modeling in Animal Systems and In Vitro Analogues (Excluding Human Predictive PK)

Pharmacokinetic (PK) modeling uses mathematical models to describe and predict the absorption, distribution, metabolism, and excretion (ADME) of a compound within a biological system. For this compound, which is administered as a particulate suspension, PK modeling in animal systems like rats focuses on tracking the fate of the particles.

Following intravenous injection in rats, particulate this compound is cleared from the bloodstream with remarkable speed. In vivo studies provide the foundational data for any PK model. For instance, at 5 minutes post-injection, only a small fraction of the injected particles remain in the plasma, and they are virtually undetectable by 40 minutes researchgate.net. This rapid clearance is not due to excretion but to sequestration by phagocytic cells.

A physiologically based pharmacokinetic (PBPK) model for this compound particles in a rat would simulate the following key events observed experimentally:

Rapid Phagocytosis: The particles are quickly engulfed by polymorphonuclear neutrophils (PMNs) in the circulation and by fixed macrophages (Kupffer cells) in the liver researchgate.netnih.gov.

Organ Accumulation: The model would describe the transient accumulation of particle-laden PMNs in the lung and kidney capillaries within the first few hours post-injection nih.gov. A significant fraction of the agent accumulates in the liver and spleen due to phagocytosis by the reticuloendothelial system researchgate.net.

Elimination and Dissolution: The model would also incorporate the subsequent elimination of particles from these organs. In the lungs and kidneys, particles are cleared within two to three days nih.gov. In the liver, the particles are observed to dissolve within Kupffer cells, leading to transient cellular changes that resolve over time.

The table below summarizes the key in vivo pharmacokinetic events in rats that would form the basis for a computational PK model.

| Organ/Compartment | Observed Pharmacokinetic Event in Rats | Timeline | Reference |

|---|---|---|---|

| Plasma | Rapid clearance of free particles via phagocytosis. | 96% cleared by 30 mins; undetectable by 40 mins. | researchgate.net |

| Lungs | Transient accumulation of particles within PMNs in capillaries. | Peak within 5 mins - 4 hours; cleared by 2 days. | nih.gov |

| Kidneys | Transient presence of free particles and particle-laden PMNs in glomerular capillaries. | Peak within 1 hour; cleared by 3 days. | nih.gov |

| Liver | Rapid phagocytosis by Kupffer cells, followed by particle dissolution. | Phagocytosis within minutes; dissolution begins after 4 hours. | researchgate.net |

Nanoparticle Behavior Simulation and Design

The design of this compound as a contrast agent is fundamentally a problem in nanoparticle engineering. The compound is formulated into solid nanoparticles or microparticles, and their physical properties are tailored to maximize interaction with ultrasound waves or X-rays.

Computational simulation plays a crucial role in the rational design of these nanoparticles. The primary goal is to predict how formulation parameters translate into physical characteristics, and how those characteristics, in turn, affect imaging efficacy. This compound is known to form dense (density of 2.4 g/ml), relatively incompressible solid particles that create a high impedance mismatch with water, which is ideal for enhancing ultrasonic backscatter researchgate.netrochester.edugoogle.com.

Simulations in this domain would focus on:

Particle Formation: Modeling processes like spray-drying or solvent-shift precipitation to predict how process variables (e.g., solvent/antisolvent, infusion rate, temperature) control the final particle size and size distribution.

Acoustic/X-ray Interaction: Simulating the scattering of ultrasound waves or the attenuation of X-rays by particles of a given size, density, and compressibility. This allows for the optimization of particle properties to achieve maximum contrast enhancement at specific imaging frequencies rochester.edugoogle.com. For example, mathematical models can determine the ideal size and material composition of a particle to achieve desired scattering properties google.com.

The design process is a feedback loop where experimental data on particle synthesis and characterization informs and validates computational models, which then guide the next round of formulation optimization.

Key Parameters in this compound Nanoparticle Design:

| Particle Property | Typical Value / Characteristic | Relevance to Simulation and Design |

|---|---|---|

| Size | Sub-micron to micron range. | Crucial for intravenous administration, biodistribution, and determining the nature of acoustic scattering. |

| Density | High (e.g., 2.4 g/ml). google.com | Contributes to the acoustic impedance mismatch, enhancing ultrasound contrast. |

| Compressibility | Relatively incompressible solid. researchgate.net | A key factor in models of acoustic backscatter. |

| Morphology | Can be controlled to be smooth and spherical. | Affects flow properties and cellular interactions; modeled to optimize for stability and safety. |

Future Directions and Emerging Research Avenues for Iodipamide Ethyl Ester

Development of Novel Derivatives for Enhanced Research Probes

The molecular structure of iodipamide (B1672019), the parent compound of IDE, offers significant opportunities for chemical modification to create a new generation of research probes. drugbank.comdrugbank.com The synthesis of iodipamide ethyl ester is well-established, typically involving esterification of iodipamide's carboxylic acid groups with ethanol (B145695). google.comgoogle.com This core structure can be systematically altered to fine-tune its properties for specific research applications.

Future research can focus on synthesizing novel derivatives by:

Modifying the Linker Chain: The adipoyl linker connecting the two triiodobenzoic acid units in iodipamide can be replaced with other aliphatic or aromatic chains of varying lengths and rigidity. This could influence the spatial orientation of the iodinated rings, potentially affecting how the molecule interacts with biological systems or its packing properties in solid-state materials.

Altering the Ester Groups: The ethyl esters can be substituted with other alkyl or functionalized ester groups. For instance, creating methyl, propyl, or more complex esters could modulate the compound's lipophilicity, solubility, and metabolic stability. A study on iosefamate meglumine, a related contrast agent, demonstrated that creating various derivatives led to different efficacy and toxicity profiles, highlighting the potential of this approach for IDE. ajronline.org

Introducing Functional Moieties: Attaching fluorescent tags, chelating agents for radiometals, or specific targeting ligands to the iodipamide backbone could create multifunctional probes for advanced imaging and biological tracking studies.

These new derivatives could serve as highly specific probes for investigating biological processes where high density or radiopacity is advantageous, moving beyond the compound's current scope.

Integration into Advanced Nanocarrier Systems for Targeted Biological Studies

A significant body of research already exists on formulating this compound into micro- and nanoparticle suspensions. rochester.eduresearchgate.net These particulate systems have demonstrated considerable promise for targeted biological studies, particularly of the liver and spleen. researchgate.netnih.gov

IDE Nanoparticle Characteristics: this compound can be formulated as dense, spherical particles with a controllable and narrow size distribution, typically with a mean diameter between 0.1 and 2.0 µm. researchgate.net The production process often involves dissolving IDE in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), sometimes diluted with ethanol, followed by precipitation in an aqueous solution. google.comgoogle.comgoogle.com The final particle size can be precisely controlled by manipulating parameters such as solvent ratios, temperature, and infusion rates during precipitation. google.comgoogle.com These solid, dense particles exhibit a high impedance mismatch with water, making them excellent candidates for ultrasound contrast. rochester.eduresearchgate.net

Interactive Data Table: Properties of this compound (IDE) Particles

| Property | Description | Source(s) |

|---|---|---|

| Composition | Solid, dense particles of this compound. | rochester.eduresearchgate.net |

| Solvent for Prep | Dimethyl sulfoxide (DMSO) is a common solvent. | google.comgoogle.com |

| Precipitation | Typically precipitated from a DMSO/ethanol solution by adding water. | google.comgoogle.com |

| Mean Diameter | Can be controlled in the range of 0.1 to 2.0 µm. | researchgate.net |

| Shape | Smooth, spherical particles. | rochester.edu |

| Targeting | Accumulate in the reticuloendothelial system (RES), primarily Kupffer cells of the liver and spleen. rochester.eduresearchgate.netnih.gov | rochester.eduresearchgate.netnih.gov |

| Application | Investigated as a contrast agent for X-ray computed tomography (CT) and ultrasound. | rochester.eduresearchgate.net |

The primary mechanism for the targeted delivery of IDE particles is phagocytosis by the reticuloendothelial system (RES). rochester.edunih.gov After intravenous administration, these particles are rapidly captured by Kupffer cells, the resident macrophages of the liver sinusoids. researchgate.netnih.gov This natural targeting mechanism allows for selective enhancement of normal liver tissue in imaging studies, as many lesions and tumors lack these phagocytic cells. researchgate.netresearchgate.net

Future research can expand on this by exploring other advanced nanocarrier systems:

Liposomes: While IDE itself is formulated as solid particles, its derivatives could be encapsulated within liposomes. impactfactor.orgauctoresonline.org Liposomes are versatile vesicles that can carry a wide range of molecules and can be surface-modified with polymers like polyethylene (B3416737) glycol (PEG) to create long-circulating "stealth" carriers or with ligands for active targeting to specific cell types beyond the RES. auctoresonline.orgnih.gov Studies with iosefamate have already shown the feasibility of using liposomes to carry iodinated contrast agents for CT opacification of the liver and spleen. ajronline.org

Polymeric Nanoparticles: IDE or its derivatives could be incorporated into biodegradable polymer matrices, such as those made from polylactic-co-glycolic acid (PLGA). This would allow for more controlled release of the compound. Surface modification of such nanoparticles can further enhance targeting specificity. researchgate.net

Integration into these advanced systems could enable targeted biological studies of different organs and cell types, expanding the research utility of iodinated compounds.

Exploitation in New Materials Science Applications

The inherent properties of this compound suggest its potential use in materials science, an area that remains largely unexplored. The methods developed for producing uniform, dense, spherical particles of IDE are directly relevant to the broader field of particle engineering and material formulation. google.comgoogle.com

Potential applications in materials science include:

High-Density Fillers: IDE particles, being dense (2.4 g/cm³) and relatively incompressible solids, could be used as a high-density filler material in polymer composites. researchgate.net Such composites could be valuable in applications requiring weight balancing or radiation shielding.

Radiopaque Polymers: The high iodine content of IDE makes it inherently radiopaque. Incorporating IDE or its derivatives as a monomer or additive into polymer chains could lead to the development of novel radiopaque materials. sigmaaldrich.com These materials could be used for manufacturing medical devices that are visible under X-ray, or for non-destructive testing applications in engineering. Research into hyperbranched poly(amine-ester)s and other functional polymers shows a path for how specialized molecules can be integrated to modify material properties. scirp.orgchemrxiv.org

Acoustic Materials: The significant acoustic impedance mismatch of IDE particles with water is the basis for their use as ultrasound contrast agents. rochester.eduresearchgate.net This property could be exploited in the design of new acoustic materials, such as reference phantoms for calibrating ultrasound equipment or as components in specialized transducers.

The ability to control particle size and morphology with high precision offers a platform for systematically studying how particle characteristics influence the bulk properties of composite materials. google.comgoogle.com

Computational and Systems Biology Approaches to Model Its Biological Fate

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is critical for any biological application. wdh.ac.id Experimental studies in rats have provided a foundational understanding of the biological fate of this compound particles. nih.gov Computational and systems biology now offer powerful tools to build upon this data, enabling predictive modeling for new derivatives and formulations. ethernet.edu.et

Known Biological Fate of IDE Particles: Experimental data forms the basis for any computational model. The key ADME properties of intravenously administered IDE particles are well-documented.

Interactive Data Table: Summary of this compound (IDE) Biological Fate

| ADME Parameter | Finding | Source(s) |

|---|---|---|

| Distribution | Rapidly accumulates in the liver and spleen via phagocytosis by Kupffer cells within minutes. | nih.govnih.gov |

| Retention | Remains at high concentrations in the liver for over two hours. | nih.gov |

| Metabolism | Particles are dissolved within Kupffer cells. | nih.gov |

| Excretion | Cleared from the body in approximately two days. The parent compound, iodipamide, is primarily cleared via feces, with about 10% renal excretion. | nih.govdrugbank.com |

Future research can leverage this knowledge using the following approaches:

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models use physiological and compound-specific data to simulate ADME processes in the body. ethernet.edu.et A PBPK model for IDE could simulate its uptake by the liver and spleen based on blood flow rates and RES cell activity. This would allow researchers to predict how changes in particle size, surface chemistry, or the host's physiological state might alter its biodistribution and clearance, reducing the need for extensive animal testing. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity or a specific property, like toxicity. researchgate.net As novel derivatives of IDE are designed (as described in section 7.1), QSAR models could be developed to predict their potential for liver uptake, their rate of metabolism, or their likelihood of causing adverse effects.

In Silico ADMET Prediction: A range of software tools can now provide in silico predictions for a compound's ADMET profile. polyu.edu.hk While these predictions can sometimes be inaccurate and require experimental validation, they are invaluable in the early stages of research for screening large numbers of potential derivatives. polyu.edu.hkacs.org These tools could help prioritize which novel IDE analogs are most promising for synthesis and further testing.

By combining experimental data with these powerful computational approaches, researchers can accelerate the development of new probes and materials based on the this compound scaffold, efficiently exploring its potential while minimizing experimental overhead.

Q & A

Q. What methodologies are recommended for quantifying iodipamide ethyl ester in pharmacokinetic studies?

The USP assay method involves alkaline hydrolysis of this compound using sodium hydroxide and zinc, followed by titration with silver nitrate using tetrabromophenolphthalein ethyl ester as an indicator. This approach ensures precise quantification of iodine content, critical for evaluating purity and stability in pharmaceutical formulations . Researchers should validate this method against spectroscopic techniques (e.g., HPLC-MS) to confirm specificity, especially in biological matrices.

Q. How can researchers design reproducible experiments to study the hepatic uptake of this compound?

Intravenous infusion in rodent models (e.g., rats) is a standard approach. Key parameters include:

- Dosage : Optimize based on body weight (e.g., 50–100 mg/kg).

- Sampling intervals : Collect liver, spleen, and blood samples at intervals (e.g., 0.5, 2, 24, 48 hours post-administration) to track biodistribution kinetics.

- Analytical validation : Use iodine-specific assays or radiolabeled tracers to differentiate between intact particles and metabolites .

Advanced Research Questions

Q. What factors contribute to conflicting data on the retention time of this compound in hepatic imaging studies?

Discrepancies may arise from:

- Particle size variability : Smaller particles (<1 µm) may clear faster via renal pathways, while larger aggregates prolong hepatic retention.

- Species-specific metabolism : Rodents exhibit faster biliary excretion compared to primates.

- Experimental conditions : Anesthesia protocols (e.g., ketamine vs. isoflurane) can alter hepatic blood flow, affecting uptake . Mitigate these by standardizing particle preparation (e.g., sonication for uniformity) and including control groups with inert contrast agents.

Q. How does this compound compare to other particulate agents (e.g., Albunex) in placental imaging efficacy?

this compound demonstrates superior liver-spleen selectivity (>90% uptake within 2 hours) due to reticuloendothelial system (RES) trapping. In placental studies, its particulate nature enhances Doppler signal resolution for fetal capillaries, unlike gas-carrier agents like Albunex, which degrade faster. However, safety concerns (e.g., transient hepatotoxicity in rats) limit clinical obstetric use, necessitating comparative studies on biocompatibility and clearance rates .

Q. What experimental strategies address the limited bioavailability of this compound in tumor-targeting applications?

- Surface modification : Conjugation with ligands (e.g., folate or antibodies) to enhance tumor-specific uptake.

- Co-administration with RES blockers : Pre-treat with dextran sulfate to transiently inhibit Kupffer cells, redirecting particles to tumors.

- Hybrid formulations : Encapsulate in liposomes with pH-sensitive release mechanisms to improve retention in acidic tumor microenvironments .

Methodological and Ethical Considerations

Q. How should researchers address ethical concerns in animal studies involving this compound?

Follow the 3Rs framework (Replacement, Reduction, Refinement):

- Replacement : Use computational models (e.g., pharmacokinetic simulations) for preliminary dose optimization.

- Reduction : Employ longitudinal imaging (e.g., micro-CT) to minimize terminal sampling.

- Refinement : Monitor biomarkers (e.g., serum ALT/AST) to detect hepatotoxicity early, ensuring humane endpoints .

Q. What statistical approaches are appropriate for analyzing time-dependent biodistribution data?

Use non-linear mixed-effects modeling (NONMEM) to account for inter-subject variability in organ uptake. For clearance kinetics, apply compartmental models (e.g., two-compartment with first-order elimination) validated by Akaike Information Criterion (AIC). Include bootstrap resampling to assess confidence intervals for half-life estimates .

Synthesis and Stability Challenges

Q. How can enzymatic synthesis improve the yield of this compound derivatives?

Lipase-catalyzed esterification (e.g., Novozym® 435) under solvent-free conditions enhances regioselectivity and reduces byproducts. Optimize parameters:

Q. What analytical techniques resolve stability issues in this compound storage?

- Accelerated stability testing : Expose samples to 40°C/75% RH for 6 months, monitoring hydrolysis via FTIR or NMR.

- Protective formulations : Lyophilize with trehalose to prevent particle aggregation.

- Degradation kinetics : Apply Arrhenius modeling to predict shelf-life under standard conditions .

Contradictions and Knowledge Gaps

Q. Why do some studies report prolonged hepatic retention of this compound while others note rapid clearance?

Discrepancies stem from differences in:

- Particle preparation : Aggregation during synthesis may alter RES uptake rates.

- Imaging modalities : CT detects iodine density, whereas SPECT/CT with ¹²³I-labeled tracer provides dynamic clearance profiles.

Reconcile data by standardizing particle characterization (e.g., dynamic light scattering for size distribution) and cross-validating with multiple imaging techniques .

Featured Recommendations

| Most viewed | ||

|---|---|---|